![molecular formula C13H13ClN2O3S B5749529 3-chloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5749529.png)
3-chloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step reactions starting from specific sulfonamide precursors. For instance, the synthesis of related compounds like N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide has been achieved through a three-step process with a 75-84% overall chemical yield, highlighting the efficiency of the method used for sulfonamide synthesis (Gao et al., 2014). This example underscores the potential pathways that might be adapted for synthesizing the compound of interest.
Molecular Structure Analysis
Molecular and supramolecular structures of closely related sulfonamide compounds have been extensively studied, revealing insights into their geometric configurations and hydrogen bonding patterns. The molecular structure of such compounds is characterized by specific N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and notable N-H...N hydrogen bonding, which could be analogous to the structure of 3-chloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. For example, the chlorination and sulfonation reactions are critical steps in synthesizing sulfonamide compounds, indicating the compound's ability to participate in substitution and addition reactions under specific conditions (Pei, 2002). These reactions play a crucial role in modifying the chemical properties of sulfonamides, including their solubility, reactivity, and interaction with biological targets.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. For example, the crystal structure analysis of N-(3-methoxybenzoyl)benzenesulfonamide provides insights into the compound's solid-state properties, including hydrogen bonding patterns and molecular packing (Sreenivasa et al., 2014). Understanding these physical properties is essential for determining the compound's stability, bioavailability, and overall applicability in various fields.
Chemical Properties Analysis
The chemical properties of 3-chloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can be inferred from studies on similar sulfonamide derivatives. These compounds exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects, attributable to their specific chemical structures and the presence of functional groups that interact with biological molecules (Balandis et al., 2020). These chemical properties are crucial for the compound's potential applications in pharmaceuticals and biochemical research.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKFZKAGYPSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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